5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its intricate structure and unique properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: In industry, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a cascade of biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-5-[4-(trifluoromethyl)benzyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound is structurally similar but contains a trifluoromethyl group instead of a benzyl group.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another related compound with a different substituent on the pyrazole ring.
Uniqueness: 5-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-benzyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16-14-8-18-20(13-6-7-24(22,23)10-13)15(14)17-11-19(16)9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKWQHFBAGRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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